N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-2-22-13-6-3-5-11-9-15(24-16(11)13)12-10-25-18(19-12)20-17(21)14-7-4-8-23-14/h3-10H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHGEJPBCREHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions. One common approach is:
Formation of the Benzofuran Moiety: Starting with 7-ethoxybenzofuran, which can be synthesized through the cyclization of 2-ethoxyphenol with ethyl bromoacetate.
Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide and α-haloketone under basic conditions to form the thiazole ring.
Furan-2-carboxamide Formation: The final step involves the coupling of the thiazole derivative with furan-2-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran, thiazole, and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibit significant antimicrobial properties against various pathogens.
| Pathogen Type | Activity |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative bacteria |
| Fungi | Inhibitory effects observed in various fungal strains |
Studies have shown that the compound can inhibit the growth of pathogens by disrupting their cellular processes, potentially through interactions with specific molecular targets.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests its potential utility in treating inflammatory conditions such as rheumatoid arthritis.
| Cytokine | Effect |
|---|---|
| TNF-α | Inhibition observed in vitro |
| IL-6 | Reduced levels in treated models |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus
- MIC : 16 µg/mL for Candida albicans
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
A separate study investigated the anti-inflammatory properties of the compound using a murine model of arthritis. The treatment group exhibited:
- Reduction in Paw Swelling : 50% decrease compared to control
- Cytokine Levels : Significant reduction in TNF-α and IL-6 levels
These results support the potential application of this compound in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations among analogues include substituents on the benzofuran, thiazole, and carboxamide groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Carboxamide Variations: Replacement of furan-2-carboxamide with fluorobenzamide (921526-23-0) introduces a halogen bond donor, which could improve target binding affinity .
- Electron-Donating/Withdrawing Groups : The 5-nitro substituent in 716365-57-0 may confer stronger interactions with enzymes like COX/LOX due to its electron-deficient aromatic system .
Enzyme Inhibition and Selectivity
- COX/LOX Inhibition : Thiazole derivatives with methoxy/hydroxy groups (e.g., compound 6a/6b in ) demonstrate that substituent polarity dictates COX-1/COX-2 selectivity. The target’s ethoxy group may balance hydrophobicity and steric effects for dual inhibition.
- Anti-inflammatory Activity : Analogues like 716365-57-0 with nitro groups show potent activity in inflammation models, suggesting the target’s furan-carboxamide could mimic this via hydrogen bonding .
Key Research Findings and Implications
Substituent Optimization : Ethoxy groups on benzofuran enhance metabolic stability over methoxy, as seen in 921525-39-5 .
Electronic Effects : Fluorine (921526-23-0) and nitro (716365-57-0) substituents modify electron density, affecting enzyme binding and inhibitory potency .
Thiazole Core Importance : The thiazole ring serves as a rigid scaffold for maintaining spatial orientation of substituents, critical for target engagement .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzofuran scaffold : Known for its diverse biological activities.
- Thiazole ring : Contributes to its pharmacological properties.
- Furan carboxamide moiety : Enhances solubility and bioactivity.
The molecular formula is with a molecular weight of approximately 398.49 g/mol. The presence of an ethoxy group improves solubility, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .
- In vitro studies demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., A431 and A549) at micromolar concentrations .
-
Antimicrobial Activity :
- The compound exhibits notable antibacterial effects against both gram-positive and gram-negative bacteria. In particular, it has shown higher efficacy against gram-negative strains .
- Structure-activity relationship (SAR) studies indicate that the benzofuran and thiazole components are essential for its antimicrobial properties .
Anticancer Studies
A recent study evaluated the effects of this compound on the proliferation of human epidermoid carcinoma cells (A431) using the MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin .
Antimicrobial Studies
Another study focused on the antimicrobial efficacy of benzofuran derivatives, including this compound. It was found to effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 25 mm against gram-negative bacteria . The compound's ability to disrupt bacterial cell membranes was suggested as a possible mechanism of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : The initial steps include synthesizing the benzofuran and thiazole intermediates.
- Coupling Reaction : These intermediates are coupled under controlled conditions using reagents such as thionyl chloride and ethylating agents.
- Purification : The final product is purified using techniques like column chromatography to ensure high yield and purity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, and how can yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions between benzofuran-2-carboxylic acid derivatives and thiazol-2-amine intermediates. For example, analogous compounds (e.g., benzothiophene-2-carboxamide derivatives) are synthesized via condensation reactions using coupling agents like EDC/HCl under inert atmospheres, yielding 40–63% after purification by column chromatography . Optimizing reaction time (24–48 hours), solvent choice (e.g., CHCl₃ or DMF), and temperature (room temperature to reflux) improves yields. Microwave-assisted synthesis may reduce reaction times .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and coupling constants (e.g., benzofuran protons at δ 6.8–7.5 ppm, thiazol protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry (ESI-MS/HR-MS) : To verify molecular weight (e.g., HR-MS with <0.5 ppm error) .
- Chromatography (HPLC/TLC) : To assess purity (>95%) using solvents like toluene/EtOAc .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Screen for:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., dihydrofolate reductase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
- Methodological Answer :
- Modify Substituents : Vary the ethoxy group on benzofuran (e.g., replace with methoxy or halogen) and the furan-carboxamide moiety to assess impact on bioactivity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric properties with activity .
- In Vivo Testing : Prioritize derivatives with <10 µM IC₅₀ in vitro for pharmacokinetic studies in rodent models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Batch Analysis : Compare purity (>98% vs. 95%) and stereochemical consistency (via chiral HPLC) .
- Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., kinase domains) over 100-ns trajectories to identify stable interactions .
- Docking Studies : Use AutoDock Vina to predict binding affinities (∆G values) for targets like EGFR or COX-2 .
- ADMET Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., HCl salt formation in MeOH) for large batches .
- Reagent Cost : Optimize stoichiometry (e.g., reduce EDC/HCl from 3.0 to 1.2 equivalents) .
- Byproduct Formation : Monitor reactions via LC-MS and introduce scavenger resins (e.g., polymer-bound isocyanate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
